Methyl 2-((3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)oxy)acetate
Overview
Description
“Methyl 2-((3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)oxy)acetate” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .
Synthesis Analysis
The synthesis of TFMP derivatives involves the development of organic compounds containing fluorine . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand . Various methods of synthesizing 2,3,5-DCTF have been reported .Molecular Structure Analysis
The molecular structure of TFMP derivatives is thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of TFMP derivatives are complex and involve several steps . The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .Physical And Chemical Properties Analysis
The physical and chemical properties of TFMP derivatives are derived from the unique physicochemical properties of fluorine . Fluorine has a van der Waals radius of 1.47Å, which, sterically, is the next smallest atom after hydrogen (van der Waals radius, 1.20Å) but the atom with the largest electronegativity (3.98) .Scientific Research Applications
Synthesis and Structural Analysis
Researchers have developed novel synthetic methods and conducted structural analyses of compounds containing 1,2,4-oxadiazole and pyridine units, similar to Methyl 2-((3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)oxy)acetate. These compounds are of interest due to their varied biological properties and potential applications in medicinal chemistry. Studies have focused on developing efficient synthetic routes and understanding the structural characteristics through methods such as X-ray diffraction and NMR spectroscopy (Karpina et al., 2019), (Maftei et al., 2016).
Biological Assessment and Potential Medical Applications
The biological assessment and investigation of potential medical applications of compounds containing 1,2,4-oxadiazole and trifluoromethylpyridine units have been a significant area of research. These compounds have been evaluated for their antitumor activities and potential as bioactive molecules, highlighting their importance in the development of new therapeutic agents (Maftei et al., 2016).
Insecticidal and Antimicrobial Activities
Some derivatives of 1,2,4-oxadiazoles, which share structural similarities with Methyl 2-((3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)oxy)acetate, have been synthesized and evaluated for their insecticidal and antimicrobial activities. These studies contribute to the understanding of the potential applications of such compounds in agriculture and antimicrobial drug development (Holla et al., 2004), (Sreeramulu & Ashokgajapathiraju, 2014).
Agrochemical and Pharmaceutical Research
The exploration of 1,2,4-oxadiazole and pyridine derivatives, akin to Methyl 2-((3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)oxy)acetate, in agrochemical and pharmaceutical research has shown promising results. These compounds' potential applications in developing new agrochemicals and pharmaceuticals are based on their biological activities and structural versatility (Kiss et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 2-[[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl]oxy]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3O4/c1-20-7(19)4-21-10-17-9(18-22-10)8-6(12)2-5(3-16-8)11(13,14)15/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKJLXYIDHGUMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=NC(=NO1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)oxy)acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.